5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide
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Overview
Description
5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide typically involves the introduction of a fluorine atom and an imino group into the benzothiophene core. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzothiophene with fluorinating agents and subsequent oxidation can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imino group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound’s electronic properties make it useful in materials science, such as in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide involves its interaction with specific molecular targets. The fluorine atom and imino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the fluorine and imino modifications.
2-Aminobenzothiophene: A precursor in the synthesis of the target compound.
5-Fluoro-2-aminobenzothiophene: A similar compound with an amino group instead of an imino group
Uniqueness
5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide is unique due to the presence of both a fluorine atom and an imino group, which confer distinct electronic properties and reactivity.
Properties
IUPAC Name |
5-fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNOS/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGNBNIIMQZJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=N)=O)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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